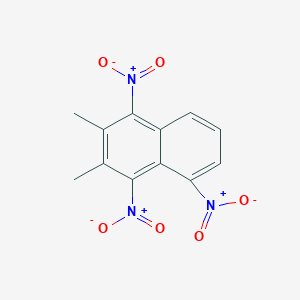
2,3-Dimethyl-1,4,5-trinitronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-1,4,5-trinitronaphthalene is an organic compound belonging to the class of nitroaromatic compounds It is characterized by the presence of three nitro groups (-NO2) attached to a naphthalene ring, along with two methyl groups (-CH3) at the 2nd and 3rd positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,4,5-trinitronaphthalene typically involves the nitration of 2,3-dimethylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, need to be carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the highly reactive nature of the nitration process.
化学反应分析
Types of Reactions
2,3-Dimethyl-1,4,5-trinitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: The reduction of nitro groups results in the formation of 2,3-dimethyl-1,4,5-triaminonaphthalene.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
科学研究应用
2,3-Dimethyl-1,4,5-trinitronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies on its biological activity and potential use as a biochemical probe.
Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Dimethyl-1,4,5-trinitronaphthalene involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved include electron transfer processes and the formation of reactive oxygen species.
相似化合物的比较
Similar Compounds
- 1,5-Dimethyl-2,4,8-trinitronaphthalene
- 2,3-Dimethyl-1,4,5-trinitrobenzene
- 2,3-Dimethyl-1,4,5-trinitrotoluene
Uniqueness
2,3-Dimethyl-1,4,5-trinitronaphthalene is unique due to the specific positioning of its nitro and methyl groups, which influence its chemical reactivity and physical properties
属性
CAS 编号 |
50558-69-5 |
|---|---|
分子式 |
C12H9N3O6 |
分子量 |
291.22 g/mol |
IUPAC 名称 |
2,3-dimethyl-1,4,5-trinitronaphthalene |
InChI |
InChI=1S/C12H9N3O6/c1-6-7(2)12(15(20)21)10-8(11(6)14(18)19)4-3-5-9(10)13(16)17/h3-5H,1-2H3 |
InChI 键 |
ASMZXKTXGKNPQP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C2C(=C1[N+](=O)[O-])C=CC=C2[N+](=O)[O-])[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E,7R,8S,12S,13S,14E,16E)-21-Chloro-8-hydroxy-7,22-dimethoxy-3,13,15-trimethyl-11-oxa-9,19-diazatricyclo[18.3.1.1~8,12~]pentacosa-1(24),3,5,14,16,20,22-heptaene-10,18-dione](/img/structure/B14654972.png)
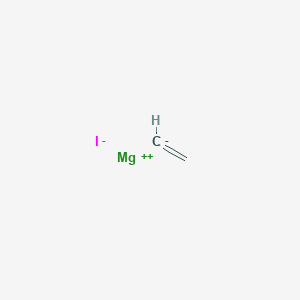

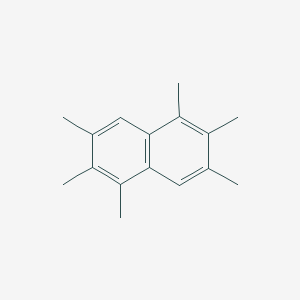
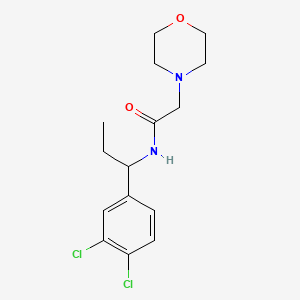


![4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14655036.png)
![2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14655039.png)

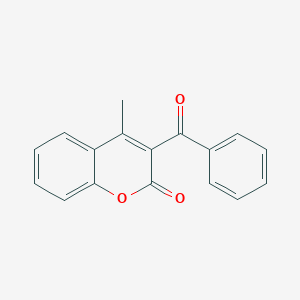

![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)
![3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14655062.png)
